molecular formula C15H17FN2O2 B4430897 3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4430897
M. Wt: 276.31 g/mol
InChI Key: SULCPUIBJYXSPW-UHFFFAOYSA-N
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Description

3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, fluorophenyl, and methyl groups

Properties

IUPAC Name

3-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-13-14(10(2)20-18-13)15(19)17-9-8-11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULCPUIBJYXSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56321785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the formation of the oxazole ring as a key step. One common synthetic route starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These starting materials undergo a series of reactions, including condensation and cyclization, to form the target compound with an overall yield of approximately 32% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the fluorophenyl ring.

Scientific Research Applications

3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ).

    Biological Research: Its interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its role as a triple-acting agonist for PPARα, PPARγ, and PPARδ. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, the compound can modulate various metabolic and inflammatory pathways, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-4-METHYL-5-PHENYLOXAZOLE: Another oxazole derivative with similar structural features but different substituents.

    4-FLUORO-N-(2-PHENYLETHYL)BENZAMIDE: Shares the fluorophenyl and ethyl groups but lacks the oxazole ring.

Uniqueness

3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to act as a triple-acting PPAR agonist sets it apart from other similar compounds, highlighting its potential in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
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3-ETHYL-N-[2-(4-FLUOROPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

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